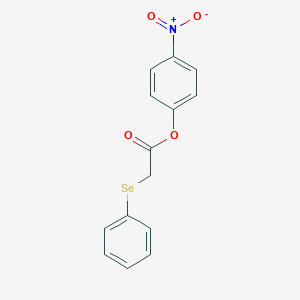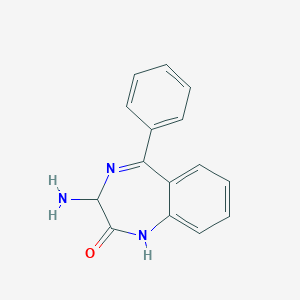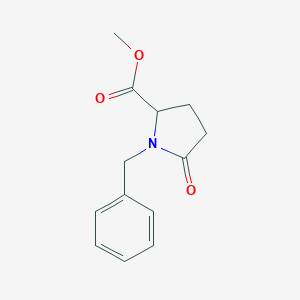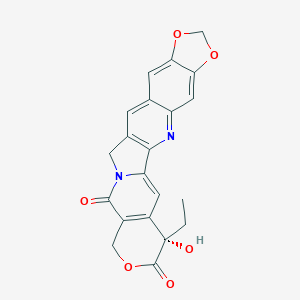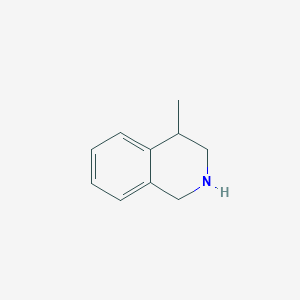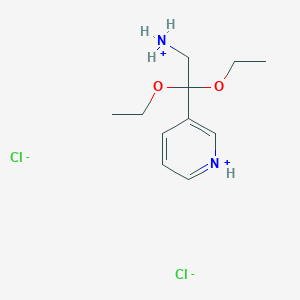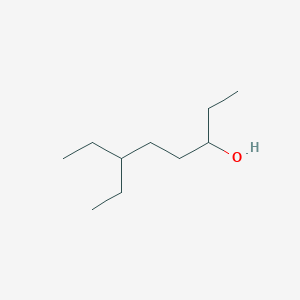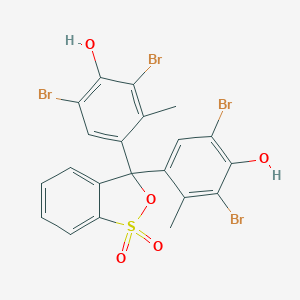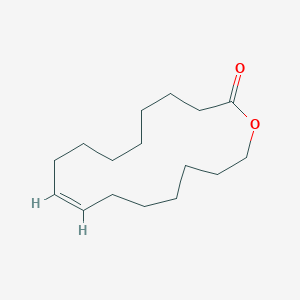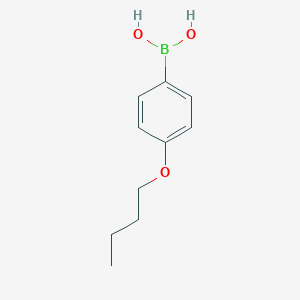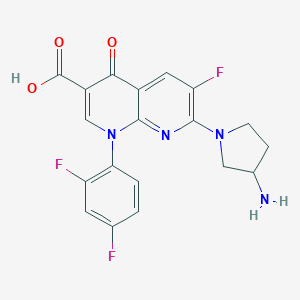
1,6,7-Trimethylpteridin-4-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,7-Trimethylpteridin-4-imine (TMP) is a naturally occurring compound found in various plant species, including Mucuna pruriens, commonly known as velvet bean. TMP has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,6,7-Trimethylpteridin-4-imine is not fully understood, but it is thought to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 1,6,7-Trimethylpteridin-4-imine may increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, further reducing oxidative damage.
Effets Biochimiques Et Physiologiques
1,6,7-Trimethylpteridin-4-imine has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 1,6,7-Trimethylpteridin-4-imine has been shown to increase mitochondrial function and reduce oxidative damage to DNA and proteins. Additionally, 1,6,7-Trimethylpteridin-4-imine has been shown to have neuroprotective effects, increasing dopamine levels in the brain and protecting against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,6,7-Trimethylpteridin-4-imine in lab experiments is its potent antioxidant activity, which can help reduce oxidative stress and damage to cells. Additionally, 1,6,7-Trimethylpteridin-4-imine is a naturally occurring compound, making it a potentially safer alternative to synthetic antioxidants. However, one limitation of using 1,6,7-Trimethylpteridin-4-imine in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1,6,7-Trimethylpteridin-4-imine. One area of interest is its potential for the treatment of Parkinson's disease, given its ability to increase dopamine levels in the brain. Additionally, further research is needed to fully understand the mechanism of action of 1,6,7-Trimethylpteridin-4-imine and its potential applications in other areas of medicine, such as the treatment of chronic pain and inflammation. Finally, research on the synthesis of 1,6,7-Trimethylpteridin-4-imine and its derivatives may lead to the development of more potent and effective antioxidant compounds.
Méthodes De Synthèse
1,6,7-Trimethylpteridin-4-imine can be synthesized via a multi-step process starting from 2,4,5-trimethylpyridine. The first step involves the oxidation of 2,4,5-trimethylpyridine to 2,4,5-trimethylpyridine N-oxide using hydrogen peroxide and acetic acid. The N-oxide is then reduced to 1,6,7-Trimethylpteridin-4-imine using sodium borohydride and acetic acid.
Applications De Recherche Scientifique
1,6,7-Trimethylpteridin-4-imine has been extensively studied for its potential therapeutic applications, particularly for its neuroprotective and antioxidant properties. Studies have shown that 1,6,7-Trimethylpteridin-4-imine can increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, 1,6,7-Trimethylpteridin-4-imine has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
Numéro CAS |
102236-40-8 |
|---|---|
Nom du produit |
1,6,7-Trimethylpteridin-4-imine |
Formule moléculaire |
C9H11N5 |
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
1,6,7-trimethylpteridin-4-imine |
InChI |
InChI=1S/C9H11N5/c1-5-6(2)13-9-7(12-5)8(10)11-4-14(9)3/h4,10H,1-3H3 |
Clé InChI |
NDBXGHSBNSJMBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=N)N=CN2C)C |
SMILES canonique |
CC1=C(N=C2C(=N1)C(=N)N=CN2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



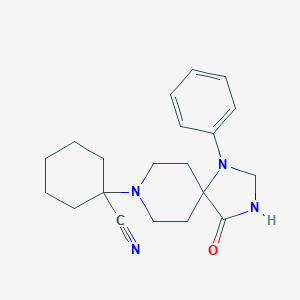
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
